9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione
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Overview
Description
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione is a synthetic glucocorticoid steroid. It is a derivative of betamethasone and is used primarily as an impurity reference standard in pharmaceutical testing . This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione involves multiple steps, starting from simpler steroid precursorsThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product. The production is carried out under strict quality control to ensure consistency and compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.
Substitution: The hydroxyl groups at positions 17 and 21 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketones or carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods development and validation.
Biology: To study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: In the development of anti-inflammatory and immunosuppressive drugs.
Industry: As an intermediate in the synthesis of other steroidal compounds.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects observed with this compound .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: A glucocorticoid with a slightly different structure but similar therapeutic uses.
Uniqueness
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other glucocorticoids .
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 |
InChI Key |
TUIYCBORCUOUBA-DEGNENOVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
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